molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-

Cat. No.: B12902394
CAS No.: 208040-10-2
M. Wt: 302.3 g/mol
InChI Key: QTLJFYVBZNSRLM-UHFFFAOYSA-N
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Properties

CAS No.

208040-10-2

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3

InChI Key

QTLJFYVBZNSRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C

Origin of Product

United States

Biological Activity

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-, also known by its CAS number 208040-10-2, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, supported by various studies and data.

Chemical Structure and Properties

Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- features a unique combination of an acridine moiety and a triazole ring, which are known for their diverse biological activities. The structural formula is represented as follows:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the acridine and triazole structures. For instance:

  • Cell Growth Inhibition : In vitro testing against various cancer cell lines demonstrated significant growth inhibition. Compounds with similar structures showed 60% to 97% inhibition in cell growth across six cancer panels, indicating strong anticancer activity .
  • Topoisomerase Inhibition : The compound exhibited inhibitory effects on topoisomerase II enzymes. One study reported an IC50 value of 0.52 µM , suggesting it is more potent than doxorubicin (IC50 = 0.83 µM) .

The mechanisms through which Ethanone exerts its biological effects include:

  • DNA Intercalation : The planar aromatic structure of acridine allows it to intercalate into DNA, disrupting replication and transcription processes .
  • Cell Cycle Arrest : Treatment with the compound resulted in cell cycle arrest at the G2/M phase in MCF7 and DU-145 cells, which is critical for preventing cancer cell proliferation .

Other Biological Activities

Beyond anticancer properties, triazole derivatives have been associated with various biological activities:

  • Antimicrobial Activity : Triazole compounds frequently exhibit antimicrobial properties. Although specific data on Ethanone's antimicrobial activity is limited, its structural relatives have shown promise in this area .

Data Summary

The following table summarizes key findings related to the biological activity of Ethanone:

Biological Activity Effect/Value Reference
Cell Growth Inhibition60% - 97% inhibition
Topoisomerase II InhibitionIC50 = 0.52 µM
Cell Cycle ArrestG2/M phase
Antimicrobial ActivityNot specifically tested

Case Studies

In a notable case study involving the synthesis and evaluation of acridine-triazole derivatives:

  • Synthesis Methodology : The compound was synthesized using a 1,3-dipolar cycloaddition reaction involving 9-azidoacridine and propargyl derivatives under click chemistry conditions.
  • Biological Evaluation : The synthesized compounds were tested against human cancer cell lines from the NCI-60 panel. The results indicated that certain derivatives showed significant anticancer activity through mechanisms like apoptosis induction and telomerase inhibition .

Q & A

Q. Example Conditions :

ReagentSolventTemperatureReaction TimeYield
AcetylacetoneMethanolReflux30 minutes~60-70%
Sodium methylateMethanol0°C30 minutes-

How is the crystal structure of this compound determined and validated?

Basic
X-ray crystallography is the primary method, using programs like SHELXL for refinement . The process involves:

  • Data collection : Area-detector diffractometers (e.g., Bruker SMART APEX) with graphite-monochromated radiation .
  • Structure solution : Direct methods (SHELXS) for phase determination .
  • Validation : Checking for hydrogen bonding networks, disorder (e.g., fluorine atoms in CF₃ groups), and R-factor convergence .

Q. Crystallographic Data :

ParameterValueReference
Space groupOrthorhombic, Pbca
Unit cell (Å)a=10.5421, b=11.1494, c=19.8557
Dihedral angle74.21° (triazole vs. quinoline)
Hydrogen bondsC–H···O, C–H···N, C–H···F

What strategies address discrepancies in crystallographic data during refinement?

Advanced
Discrepancies arise from disordered atoms (e.g., CF₃ groups) or poor data resolution. Mitigation strategies include:

  • Disorder modeling : Assign partial occupancy to disordered atoms and refine anisotropic displacement parameters .
  • Twinned data : Use SHELXL’s TWIN command for handling twinning .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric合理性 .

How can researchers evaluate the compound’s potential as an mGluR1 antagonist?

Advanced
Pharmacological evaluation involves:

  • In vitro assays : Measure IC₅₀ values using radioligand binding assays (e.g., competition with [³H]quisqualate) .
  • Selectivity screening : Test against related receptors (e.g., mGluR5) to confirm specificity .
  • PET imaging : Radiolabeling (e.g., [¹⁸F]FPTQ) to assess brain penetration and metabolic stability .

Q. Example Data :

TargetIC₅₀ (nM)Selectivity (vs. mGluR5)
mGluR13.6>100-fold
mGluR5>1000-

What role do non-covalent interactions play in stabilizing the molecular structure?

Advanced
Hydrogen bonds and π-π stacking critically influence stability:

  • Intramolecular interactions : C–H···F bonds stabilize the triazole-acridinyl conformation .
  • Intermolecular packing : C–H···O/N bonds create a 3D network, reducing solvent accessibility .
  • Dihedral angles : A 74.21° angle between triazole and acridinyl planes minimizes steric strain .

How does fluorination impact pharmacological activity?

Advanced
Trifluoromethyl (CF₃) groups enhance:

  • Lipophilicity : Increases blood-brain barrier penetration .
  • Receptor affinity : Electron-withdrawing effects improve binding to hydrophobic pockets (e.g., mGluR1) .
  • Metabolic stability : Reduces oxidative degradation compared to non-fluorinated analogs .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • Docking simulations : Use AutoDock or Schrödinger to predict binding modes to mGluR1 .
  • QM/MM calculations : Analyze electronic effects of substituents (e.g., CF₃) on triazole reactivity .
  • Molecular dynamics : Simulate stability of hydrogen-bonded networks in aqueous environments .

How are spectroscopic techniques applied to characterize intermediates?

Q. Basic

  • NMR : Confirm regioselectivity of triazole formation (e.g., ¹H NMR for methyl group integration) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) .

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